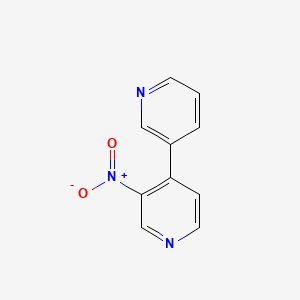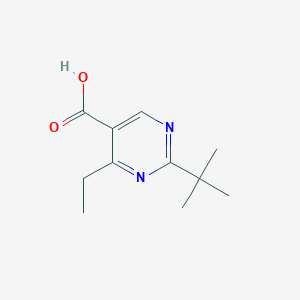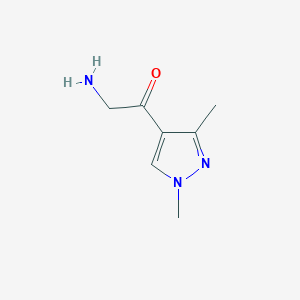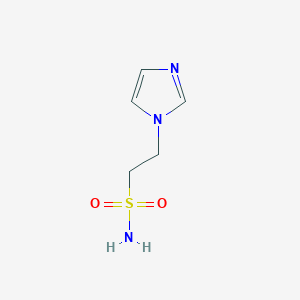
3'-Nitro-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Nitro-3,4’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-3,4’-bipyridine typically involves the nitration of 3,4’-bipyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3’-Nitro-3,4’-bipyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield and safety.
化学反応の分析
Types of Reactions
3’-Nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3’-Amino-3,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
科学的研究の応用
3’-Nitro-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research into its potential as a pharmacological agent.
Industry: Used in the synthesis of materials with specific electronic properties.
作用機序
The mechanism of action of 3’-Nitro-3,4’-bipyridine in its various applications depends on its ability to interact with other molecules. As a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: Another bipyridine derivative known for its use in coordination chemistry.
2,2’-Bipyridine: Widely used as a ligand in metal complexes.
3,3’-Bipyridine: Less common but still of interest in certain chemical applications.
Uniqueness
3’-Nitro-3,4’-bipyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in specific chemical and biological applications.
特性
分子式 |
C10H7N3O2 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC名 |
3-nitro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-7-12-5-3-9(10)8-2-1-4-11-6-8/h1-7H |
InChIキー |
YUNRPKZAXYPETI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)




